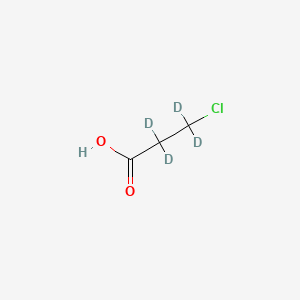

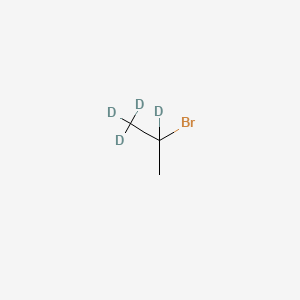

3-Chloro-2,2,3,3-tetradeuteriopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical and Chemical Properties Analysis

3-Chloro-2,2,3,3-tetradeuteriopropanoic acid is a liquid at 20 degrees Celsius . It has a molecular weight of 112.545. More specific physical and chemical properties such as boiling point, density, and refractive index would require additional information or testing.Scientific Research Applications

Pharmacological and Biological Applications

Chlorinated compounds like Chlorogenic Acid (CGA) have demonstrated a wide range of biological and pharmacological effects. CGA, an abundant phenolic acid found in coffee and tea, exhibits antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. It's speculated to regulate lipid and glucose metabolism, potentially offering therapeutic approaches for conditions such as diabetes and obesity. The extensive biological activities of CGA underline the potential of chlorinated compounds in developing natural safeguard food additives and pharmaceuticals (Naveed et al., 2018).

Environmental and Analytical Chemistry

Research on chlorinated compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, advances our understanding of environmental toxicology. Studies focusing on the toxicological impact of such compounds contribute to assessing occupational risks, neurotoxicity, and the resistance of non-target species to herbicides. This underscores the importance of developing methodologies for evaluating the environmental and health impacts of chlorinated compounds, including potential derivatives of 3-Chloro-2,2,3,3-tetradeuteriopropanoic acid (Zuanazzi et al., 2020).

Material Science and Technology

Chlorinated compounds are also significant in material science, particularly in the development of processing-induced chemical toxicants like 3-MCPD esters, which have potential nephrotoxicity and testicular toxicity. The presence of these compounds in food categories highlights the need for research into their formation, detection, and mitigation, which could be relevant for derivatives of this compound in understanding their behavior in various matrices (Gao et al., 2019).

Safety and Hazards

3-Chloro-2,2,3,3-tetradeuteriopropanoic acid is classified as dangerous. It may cause severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and ensuring proper disposal of contents/container to an approved waste disposal plant .

Properties

IUPAC Name |

3-chloro-2,2,3,3-tetradeuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYMMOKECZBKAC-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B572843.png)

![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B572849.png)

![Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B572852.png)